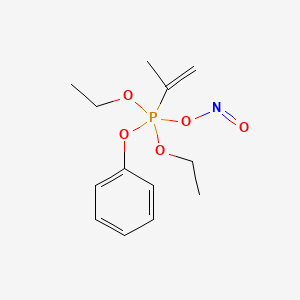
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phenoxy group, a nitrosooxy group, and a prop-1-en-2-yl group attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus-containing reagents under controlled conditions. One common method includes the reaction of phenol with diethyl phosphite in the presence of a nitrosating agent to introduce the nitrosooxy group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrosooxy group to an amino group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include phosphine oxides, amino derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The nitrosooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethoxyphenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: Lacks the nitrosooxy group, resulting in different reactivity and applications.
Nitrosooxyphenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: Lacks the diethoxy group, affecting its solubility and chemical behavior.
Phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: A simpler structure with fewer functional groups, leading to limited applications compared to diethoxy(nitrosooxy)phenoxy(prop-1-en-
Propriétés
Numéro CAS |
61631-23-0 |
|---|---|
Formule moléculaire |
C13H20NO5P |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
(diethoxy-phenoxy-prop-1-en-2-yl-λ5-phosphanyl) nitrite |
InChI |
InChI=1S/C13H20NO5P/c1-5-16-20(12(3)4,17-6-2,19-14-15)18-13-10-8-7-9-11-13/h7-11H,3,5-6H2,1-2,4H3 |
Clé InChI |
QXOGPGFIVUSYAE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(C(=C)C)(OCC)(OC1=CC=CC=C1)ON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
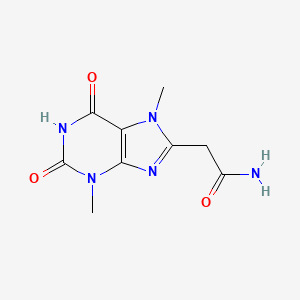
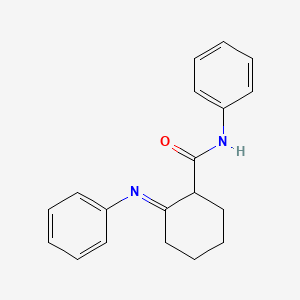


![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
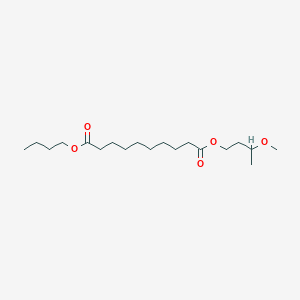
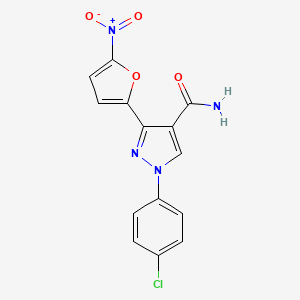

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
